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Compound of Interest

Compound Name:
2-Amino-1-(3,4-

dihydroxyphenyl)ethanone

Cat. No.: B1212930 Get Quote

An in-depth technical guide on the synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone
hydrochloride, a key intermediate in the pharmaceutical industry for the synthesis of

catecholamine drugs such as norepinephrine and isoproterenol.[1][2] This document provides a

detailed overview of various synthetic pathways, complete with experimental protocols,

quantitative data, and process visualizations for researchers, scientists, and drug development

professionals.

Overview of Synthetic Pathways
The synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride, also known as

Noradrenalone hydrochloride, typically starts from catechol. The primary strategies involve an

initial Friedel-Crafts acylation to form a key intermediate, which is then converted to the final

amino compound. The most common routes are summarized below.
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Direct Synthesis
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then H₂/Pd-C

Aqueous Ammonia
(NH₄OH)
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Figure 1: High-level overview of major synthetic routes from catechol.

Synthesis via Friedel-Crafts Acylation and Hexamine
(Delepine Reaction)
This common industrial method involves two main steps: the Friedel-Crafts acylation of

catechol to produce an acetophenone intermediate, followed by amination using hexamine and

subsequent hydrolysis.
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Step 1: Friedel-Crafts Acylation

Step 2: Amination and Hydrolysis

Start:
Catechol, AlCl₃,

Methylene Chloride

Cool to 0-5°C

Add Chloroacetyl
Chloride dropwise

Stir at 25-30°C
for 20-24 hours

Quench in
aqueous HCl

Filter and wash
with water

Intermediate:
2-Chloro-1-(3,4-dihydroxyacetophenone)

Mix Intermediate,
Hexamine, IPA,
and Chloroform

Reflux for 6 hours

Cool to 25-30°C
and filter

Hydrolyze with
Ethanolic HCl

Filter and dry
the final product

Product:
2-Amino-1-(3,4-dihydroxyphenyl)ethanone HCl

Click to download full resolution via product page

Figure 2: Workflow for the Friedel-Crafts acylation and hexamine route.
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Experimental Protocol
Step 1: Preparation of 2-chloro-1-(3,4-dihydroxyacetophenone)[1] In a suitable reactor,

Methylene Chloride (1000 ml) and Aluminium chloride (300 gm) are charged and cooled to 0-5°

C. Catechol (100 gm) is added lot-wise. Chloroacetyl chloride (108 gm) is then added drop-

wise while maintaining the temperature at 0-5° C. The reaction mass is stirred at 25-30° C for

20-24 hours. After completion, the reaction mass is quenched in aqueous HCl. The resulting

solid is filtered, and the wet cake is charged into water containing acetic acid. The solid is

filtered again, washed with water, to yield the intermediate.

Step 2: Preparation of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone Hydrochloride[1] In a

round bottom flask, 2-chloro-1-(3,4-dihydroxyacetophenone) (100 gm), Hexamine (87 gm),

Isopropyl alcohol (500 ml), and Chloroform (400 ml) are charged. The reaction mass is stirred

at reflux temperature for 6 hours. After completion, the reaction is cooled to 25-30° C. The solid

is filtered and washed with IPA and Methanol. The resulting intermediate salt is then hydrolyzed

using ethanolic HCl to yield the final hydrochloride product, which is filtered and dried.

Data Presentation
Parameter Step 1: Acylation Step 2: Amination Overall

Starting Material Catechol (100 gm)

2-chloro-1-(3,4-

dihydroxyacetopheno

ne) (100 gm)

Catechol

Key Reagents

AlCl₃ (300 gm),

Chloroacetyl chloride

(108 gm)

Hexamine (87 gm),

Ethanolic HCl
-

Solvent(s)
Methylene Chloride

(1000 ml)

IPA (500 ml),

Chloroform (400 ml)
-

Temperature 0-5°C, then 25-30°C Reflux, then 25-30°C -

Reaction Time 20-24 hours 6 hours -

Yield
~110 gm (crude

intermediate)[1]
- High[1]
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Synthesis via Azide Intermediate
This pathway also begins with the 2-chloro-1-(3,4-dihydroxyacetophenone) intermediate but

utilizes a different amination strategy involving an azide displacement followed by catalytic

hydrogenation.
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Step 1: Azide Formation

Step 2: Catalytic Hydrogenation

Start:
2-Chloro-3',4'-dihydroxyacetophenone,

Acetone

Add Sodium Iodide (cat.)
and Sodium Azide

Reflux for 24 hours

Filter insolubles and
concentrate filtrate

Wash with Ethyl Acetate,
Water, and Brine

Intermediate:
Oily Azide Residue

Dissolve residue in
Methanol and conc. HCl

Add 10% Palladium
on Carbon (Pd/C)

Stir under H₂ gas stream
at 40°C for 5 hours

Filter catalyst and
concentrate filtrate

Add Acetone to precipitate
crystals

Collect product by filtration

Product:
2-Amino-3',4'-dihydroxyacetophenone HCl

Click to download full resolution via product page

Figure 3: Workflow for the azide intermediate and hydrogenation route.
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Experimental Protocol[3]
Step 1: Azide Formation 10 g (53.6 mmol) of 2-chloro-3',4'-dihydroxyacetophenone is dissolved

in 50 ml of acetone. 600 mg (4.0 mmol) of sodium iodide and 5.23 g (80.5 mmol) of sodium

azide are added. The mixture is refluxed for 24 hours. After cooling, the insoluble materials are

removed by filtration, and the filtrate is concentrated under reduced pressure. Ethyl acetate is

added to the residue, which is then washed sequentially with water and saturated sodium

chloride solution and dried over anhydrous sodium sulfate.

Step 2: Catalytic Hydrogenation The solvent is distilled off under reduced pressure. The

resulting oily residue is dissolved in 100 ml of methanol and 13.6 ml of concentrated

hydrochloric acid. 1.5 g of 10% palladium on carbon catalyst is added. The mixture is stirred

under a hydrogen gas stream for 5 hours at 40° C. The catalyst is removed by filtration, and the

filtrate is concentrated under reduced pressure. Acetone is added to the concentrated residue,

and the precipitated crystals are collected by filtration.

Data Presentation
Parameter

Step 1: Azide
Formation

Step 2:
Hydrogenation

Overall

Starting Material

2-chloro-3',4'-

dihydroxyacetopheno

ne (10 g)

Azide intermediate

(from 10 g start)

2-chloro-3',4'-

dihydroxyacetopheno

ne

Key Reagents
NaI (0.6 g), NaN₃

(5.23 g)

10% Pd/C (1.5 g),

conc. HCl (13.6 ml)
-

Solvent(s)
Acetone (50 ml), Ethyl

Acetate

Methanol (100 ml),

Acetone
-

Temperature Reflux 40°C -

Reaction Time 24 hours 5 hours 29 hours

Yield - 5.5 g[3] 50.4%[3]

Synthesis via Friedel-Crafts Reaction with Glycine
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This method offers a more direct route from catechol to an amino-ketone, bypassing the chloro-

intermediate and subsequent amination steps by using glycine directly in a Friedel-Crafts type

reaction.
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Start:
1,2-dichloroethane,

Zinc Chloride (ZnCl₂)

Cool to 10-15°C

Add Catechol
in batches

Heat to 70°C

Dropwise add Glycine
in 1,2-dichloroethane

Reflux for 12 hours

Cool and quench
with dilute HCl

Stir for 2-3 hours
and filter solid

Adjust pH to ~6.7
with NaHCO₃ solution

Filter, collect solid,
and dry

Product:
2-Amino-1-(3,4-dihydroxyphenyl)-ethanone

Click to download full resolution via product page

Figure 4: Workflow for the direct synthesis using glycine.
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Experimental Protocol[2]
Add 1L of 1,2-dichloroethane into a reaction vessel and cool to 10-15°C. Add 330g of zinc

chloride and stir for 20 minutes. Add 110g (1.0mol) of catechol in batches and stir for 30

minutes. Heat the mixture to 70°C. A solution of 75g (1.0mol) of glycine in 1,2-dichloroethane is

added dropwise. After the addition, the reaction is heated to reflux for 12 hours. After

completion, the reaction is cooled to room temperature and quenched by adding dilute

hydrochloric acid. The mixture is stirred for 2-3 hours at 20-30°C, and the solid is collected by

filtration. The pH of the collected solid is adjusted to approximately 6.7 using an aqueous

sodium bicarbonate solution. The solid is filtered, collected, and dried to obtain the product.

The final hydrochloride salt can be formed by treating the free base with HCl in a suitable

solvent.

Data Presentation
Parameter Value

Starting Material Catechol (110 g, 1.0 mol)

Key Reagents Glycine (75 g, 1.0 mol), Zinc Chloride (330 g)

Solvent(s) 1,2-dichloroethane (1 L)

Temperature 10-15°C, then 70°C, then Reflux

Reaction Time 12 hours (reflux)

Yield 125.3 g (of free base)[2]

Molar Yield 75.02%[2]

This guide provides a foundational understanding of the primary methods for synthesizing 2-
Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride. Researchers should consult the

original literature for full details and safety considerations before undertaking any experimental

work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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